molecular formula C18H18BrN3S2 B3290799 4-(3-bromobenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide CAS No. 868153-21-3

4-(3-bromobenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide

Cat. No.: B3290799
CAS No.: 868153-21-3
M. Wt: 420.4 g/mol
InChI Key: SROWRAFVXVZBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromobenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperazine core dual-substituted with carbothioamide groups, a structural motif present in several classes of bioactive molecules. Researchers are particularly interested in its potential as a key intermediate or scaffold for developing novel therapeutic agents. The core piperazine-1-carbothioamide structure is recognized for its diverse biological activities. Scientific studies on closely related analogues have demonstrated that this class of compounds can exhibit potent reverse transcriptase inhibition , which is a valuable mechanism for antiviral research, particularly against HIV . Furthermore, structural analogues have been investigated as dual-action vaginal microbicides with integrated anti-trichomonas, spermicidal, and antifungal properties, showing promise as a multi-functional approach for preventing sexually transmitted infections . The presence of the bromophenyl group may enhance binding affinity and selectivity towards specific biological targets, making it a valuable compound for structure-activity relationship (SAR) studies. Its mechanism of action is believed to involve interaction with key enzyme pockets, as suggested by molecular docking studies performed on similar compounds . This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(3-bromobenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3S2/c19-15-6-4-5-14(13-15)17(23)21-9-11-22(12-10-21)18(24)20-16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROWRAFVXVZBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)C2=CC(=CC=C2)Br)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-bromobenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide is a derivative of piperazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H18BrN3S2
  • Molecular Weight : 396.36 g/mol

This compound contains a piperazine ring, which is often associated with various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Antimicrobial Activity

Piperazine derivatives have been investigated for their antimicrobial properties. A comparative analysis of related compounds demonstrated that certain derivatives possess significant antibacterial and antifungal activity against strains such as Staphylococcus aureus and Candida albicans. The compound's thioamide group may contribute to its interaction with microbial targets, enhancing its effectiveness.

Case Studies

  • Antiviral Screening : In a study evaluating various piperazine derivatives, compounds similar to this compound were tested for their ability to inhibit viral replication. Results indicated that modifications in the aryl group significantly influenced antiviral potency.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of piperazine derivatives. The study revealed that derivatives with bromine substitutions showed enhanced activity against Gram-positive bacteria and fungi, suggesting that this compound may exhibit similar properties.

The mechanisms underlying the biological activities of piperazine derivatives generally involve:

  • Inhibition of Viral Entry : Compounds may prevent viral attachment to host cells.
  • Disruption of Protein Synthesis : By interfering with ribosomal function or viral polymerases.
  • Cell Membrane Disruption : Certain derivatives can alter membrane integrity in microbial cells.

Data Summary

Activity TypeCompound TestedIC50 (μM)Reference
AntiviralThis compoundTBD
AntibacterialPiperazine Derivative A50
AntifungalPiperazine Derivative B30

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Key Structural and Molecular Features of Selected Analogs
Compound Name Substituent R₁ Substituent R₂ Molecular Weight (g/mol) Key Features Reference
4-(3-Bromobenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide (Target) 3-Bromobenzenecarbothioyl Phenyl ~448.44 (estimated) Bromine enhances lipophilicity
4-[4-(3-Bromobenzenecarbothioyl)piperazine-1-carbothioyl]-N,N-dimethylaniline 3-Bromobenzenecarbothioyl N,N-Dimethylaniline 448.44 Dimethylamino group increases solubility
4-(1H-Benzo[d]imidazol-2-yl)-N-phenylpiperazine-1-carbothioamide (4a) Benzimidazole-2-yl Phenyl 338.14 Heterocyclic substituent for bioactivity
4-(9H-Fluoren-9-yl)-N-phenylpiperazine-1-carbothioamide (12) 9H-Fluoren-9-yl Phenyl ~395.48 (estimated) Bulky fluorenyl group affects conformation
N-(3-Chlorophenyl)-4-(4-fluorophenyl)-1-piperazinecarbothioamide 4-Fluorophenyl 3-Chlorophenyl 349.85 Dual halogenation for electronic tuning

Key Observations:

  • Bromine vs.
  • Heterocyclic vs. Aromatic Substituents: The benzimidazole group in compound 4a introduces hydrogen-bonding capacity, which may enhance receptor binding in anticancer applications . In contrast, the fluorenyl group in compound 12 imposes conformational rigidity, likely reducing metabolic degradation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) TLC Rf Value IR (C═S stretch, cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound (estimated) 220–230 ~0.7 ~1,530 Aromatic H: 7.0–7.5; Piperazine: 3.5–4.5
4a (Benzimidazole analog) 229–231 0.74 1,530 NH: 9.49; Aromatic H: 7.10–7.32
Fluorenyl Derivative (12) 223 0.63 1,520 Fluorenyl H: 7.2–7.8; Piperazine: 3.6–4.0

Insights:

  • The target compound’s estimated melting point aligns with analogs, suggesting similar crystalline stability.
  • IR and NMR data indicate consistent thiourea (C═S) and piperazine backbone features across derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-bromobenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Piperazine ring formation : React 1,2-diamines with dihaloalkanes or sulfonamide salts under basic conditions (e.g., DBU as a base) .
  • Coupling reactions : Introduce the 3-bromobenzenecarbothioyl and phenylcarbothioamide groups via nucleophilic substitution or thioacylation, using thiophosgene or thiourea derivatives as sulfur donors .
  • Purification : Employ column chromatography (e.g., silica gel with EtOAc/hexanes) and confirm purity via HPLC (>95%) .

Q. How is the molecular structure of this compound validated?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and piperazine ring integrity .
  • Mass spectrometry : High-resolution ESI-MS for molecular weight verification .
  • FT-IR : Peaks at ~1180–1200 cm1^{-1} confirm C=S stretches, while ~1540 cm1^{-1} indicates aromatic C=C .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Screening protocols :

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .
  • Receptor binding : Radioligand displacement assays for dopamine or serotonin receptors due to structural similarity to neuroactive piperazine derivatives .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in substitutions on the piperazine ring?

  • Mechanistic insights :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the electron-deficient 3-bromophenyl group .
  • Temperature : Lower temperatures (~0°C) reduce side reactions during thiocarbonyl group formation .
  • Catalysts : DBU or K2 _2CO3_3 enhances deprotonation of intermediates, improving yield .

Q. How can contradictions in biological activity data be resolved?

  • Data reconciliation strategies :

  • Dose-response curves : Replicate assays across multiple concentrations to identify non-linear effects .
  • Orthogonal assays : Cross-validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCR activity) .
  • Metabolic stability : Assess compound degradation in liver microsomes to rule out false negatives .

Q. What structural modifications enhance its selectivity for target enzymes/receptors?

  • SAR recommendations :

  • Bromophenyl group : Replace 3-bromo with electron-withdrawing groups (e.g., CF3_3) to boost binding affinity .
  • Piperazine substitution : Introduce methyl groups at the 2- and 5-positions to restrict ring conformation and improve selectivity .
  • Thiocarbonyl vs. carbonyl : Compare bioactivity with the oxo-analogue to evaluate sulfur’s role in target interactions .

Q. What computational tools predict its pharmacokinetic and toxicity profiles?

  • In silico methods :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), CYP450 inhibition, and hERG liability .
  • Molecular docking : AutoDock Vina for binding mode analysis with receptors (e.g., dopamine D3_3) .
  • MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How do solvent and pH affect its stability in long-term storage?

  • Stability optimization :

  • Solvent selection : Store in anhydrous DMSO at -20°C to prevent hydrolysis of thiocarbonyl groups .
  • pH control : Buffered solutions (pH 6–7) minimize degradation via thiol-disulfide exchange .
  • Lyophilization : Freeze-dry for solid-state storage, confirmed via TGA/DSC to monitor thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-bromobenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(3-bromobenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.